6-Bromo-5-methoxy-4H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Core Structures in Diverse Scientific Disciplines
The benzimidazole scaffold, which is composed of a benzene (B151609) ring fused to an imidazole (B134444) ring, represents a significant heterocyclic structure in the field of chemistry. nih.govresearchgate.net Its structural resemblance to natural purine (B94841) bases allows it to interact effectively with various biological macromolecules, earning it the designation of a "privileged structure" in medicinal chemistry. researchgate.netguidechem.com This characteristic has facilitated the development of a multitude of compounds with a wide spectrum of biological activities.
Derivatives of benzimidazole are foundational to many therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihistaminic agents. nih.govijpcbs.comnih.gov The versatility of the benzimidazole nucleus, which permits substitutions at several positions, has been instrumental in the creation of a broad array of drugs with tailored pharmacological profiles. guidechem.comnih.gov The scientific journey of benzimidazole began in the 1940s, with its importance significantly amplified by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a key structural component of vitamin B12. guidechem.com
Overview of Halogenated and Alkoxy-Substituted Benzimidazoles in Contemporary Chemistry
In modern chemical synthesis and drug discovery, the strategic modification of the benzimidazole core with various functional groups is a critical methodology. Among these, halogenation and the introduction of alkoxy groups are of particular importance. The presence of a halogen atom can modulate a molecule's electronic character, lipophilicity, and metabolic fate. mdpi.com Furthermore, halogens can engage in halogen bonding, a specific type of non-covalent interaction that can influence the binding affinity of a compound to its biological target. mdpi.com The synthesis of halogenated benzimidazoles remains an active area of research, providing essential building blocks for more intricate molecular architectures and advanced materials. mdpi.com
Similarly, alkoxy groups, such as a methoxy (B1213986) group, can profoundly alter the physicochemical properties of benzimidazole derivatives. These groups can affect a compound's solubility, metabolic pathways, and hydrogen-bonding capacity. google.com The specific placement of an alkoxy substituent on the benzimidazole ring is a critical determinant of its biological function, as exemplified by the role of the methoxy group in the activity of proton pump inhibitors like omeprazole. google.com The synergistic combination of halogen and alkoxy substituents on the benzimidazole framework provides a rich chemical landscape for the design and discovery of novel compounds with precisely engineered properties for a range of scientific applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-5-methoxy-4H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2,4H,3H2,1H3 |
InChI Key |
JFIGCGLNESLKIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=NC=N2)C1)Br |
Origin of Product |
United States |
Physicochemical Properties of 6 Bromo 5 Methoxy 4h Benzo D Imidazole
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol nih.gov |
| Exact Mass | 225.97418 Da nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
| Topological Polar Surface Area | 37.9 Ų nih.gov |
| Complexity | 167 nih.gov |
| XLogP3-AA | 2.1 nih.gov |
Note: The data in this table is for the isomer 4-Bromo-6-methoxy-1H-benzimidazole (CAS: 1360954-62-6) as a reference. nih.gov
Synthesis of 6 Bromo 5 Methoxy 4h Benzo D Imidazole
A definitive, documented synthesis for 6-Bromo-5-methoxy-4H-benzo[d]imidazole is not specified in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for synthesizing substituted benzimidazoles. The most common approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile, such as formic acid or an aldehyde. nih.govnih.gov
A general synthetic pathway would likely involve the following steps:
Preparation of the Precursor : The synthesis would commence with a suitably substituted benzene (B151609) derivative, which would be elaborated to form 4-bromo-5-methoxy-1,2-diaminobenzene.
Cyclization : This diamine would then be reacted with formic acid, often heated, to induce cyclization and form the imidazole (B134444) ring. nih.gov The use of microwave irradiation has been shown to accelerate this type of reaction and improve yields in the synthesis of other benzimidazole (B57391) derivatives. nih.govmdpi.com
Research Applications
Classical Approaches to Benzo[d]imidazole Ring Formation
Traditional methods for constructing the benzimidazole ring have been well-established for decades. These approaches typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. enpress-publisher.comthieme-connect.com
Condensation Reactions Involving o-Phenylenediamines and Aldehydes or Carboxylic Acids
The most common classical route to benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids. semanticscholar.org This reaction often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or mineral acids, to facilitate dehydration. dergipark.org.trscirp.org While effective, these conditions can limit the functional group tolerance on the substrates. umich.edu
An alternative classical approach involves the reaction of o-phenylenediamines with aldehydes. This is typically a two-step process: an initial condensation to form a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring. nih.govorientjchem.org A variety of oxidizing agents have been employed for this second step, including sodium metabisulfite (B1197395) (Na₂S₂O₅), copper (II) acetate (B1210297), and even atmospheric air. nih.govdergipark.org.tr
Advanced and Green Synthetic Strategies for Functionalized Benzimidazoles
In response to the limitations of classical methods and a growing emphasis on sustainable chemistry, advanced and green synthetic strategies have been developed. These modern approaches aim to reduce reaction times, increase yields, minimize waste, and avoid the use of hazardous reagents and solvents. benthamdirect.comchemmethod.com
Microwave-Assisted Synthesis of Benzimidazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of benzimidazole derivatives. benthamdirect.comarkat-usa.org By using microwave irradiation, reactions can be completed in minutes rather than hours, with significantly improved yields. mdpi.comarkat-usa.org The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products. benthamdirect.com This technique has been successfully applied to the condensation of o-phenylenediamines with both aldehydes and carboxylic acids, sometimes even in the absence of a catalyst. benthamdirect.comdergipark.org.tr
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional Heating (100°C) | 120 min | 89.7% | mdpi.com |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave Irradiation | 5 min | 99.9% | mdpi.com |
| o-phenylenediamine + Acetic Acid | Conventional Heating (140°C) | Not Specified | Low Yields | umich.edu |
| o-phenylenediamine + Various Aldehydes | Microwave Irradiation | 5-10 min | 94-98% | benthamdirect.com |
Solvent-Free and Eco-Friendly Reaction Conditions
Green chemistry principles have driven the development of solvent-free and environmentally benign reaction conditions for benzimidazole synthesis. chemmethod.com One such method involves the simple grinding of o-phenylenediamine with an aldehyde or carboxylic acid, followed by heating, which proceeds with high atom economy and avoids the use of bulk solvents. umich.edu
Ball milling is another solvent-free mechanical technique that facilitates chemical reactions through high-speed shaking with grinding balls. mdpi.com This method has been used to efficiently react o-phenylenediamine with various aldehydes and carboxylic acids, achieving excellent yields in about an hour. mdpi.com Additionally, the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG) has been explored, offering greener alternatives to traditional organic solvents. chemmethod.com
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Grinding (Solvent-Free) | o-phenylenediamine + Benzaldehyde | 140°C, 1.5 h | 88% | semanticscholar.orgumich.edu |
| Ball Milling (Solvent-Free) | o-phenylenediamine + Benzoic Acid | 20 Hz, 1 h | ~95% | mdpi.com |
| Catalyst in Water | o-phenylenediamine + Benzaldehyde | 10 mol% Er(OTf)₃, 1°C | High Selectivity | nih.gov |
| Catalyst in PEG | o-phenylenediamine + Aldehydes | Ceric Ammonium (B1175870) Nitrate (CAN) | Good Yields | chemmethod.com |
Catalytic Methodologies in Benzimidazole Synthesis
The use of catalysts has revolutionized benzimidazole synthesis, allowing reactions to proceed under milder conditions with greater efficiency and selectivity. enpress-publisher.comrsc.org Metal-based catalysts, in particular, have been extensively studied for their ability to promote the requisite bond formations.
A wide array of metal catalysts have been successfully employed for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes.
Iron Catalysts: Inexpensive and environmentally benign iron catalysts are highly effective. For instance, an Fe(III)-porphyrin complex has been used to catalyze a one-pot, three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate to form benzimidazoles in high yields. nih.gov Potassium ferrocyanide (K₄[Fe(CN)₆]) has also been utilized as an efficient and mild catalyst for this transformation under solvent-free conditions. chemmethod.com
Zinc Catalysts: Zinc compounds are effective Lewis acid catalysts for this condensation. Zinc triflate (Zn(OTf)₂) has been shown to be a facile and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in refluxing ethanol. scirp.orgchemmethod.comresearchgate.net This method is attractive due to the commercial availability and low toxicity of the catalyst. chemmethod.com Similarly, zinc oxide nanoparticles (ZnO-NPs) have been used as a recyclable catalyst, providing high yields in shorter reaction times compared to traditional methods. nih.gov
Other Lewis Acids and Metal Catalysts: Other Lewis acids like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) have been shown to selectively catalyze the reaction of o-phenylenediamines with aldehydes. nih.gov Supported gold nanoparticles (Au/TiO₂) represent a heterogeneous catalytic system that can efficiently produce 2-substituted benzimidazoles at ambient conditions without the need for additives or external oxidants. mdpi.com
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe(III) porphyrin | 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione + 4-methoxybenzaldehyde (B44291) + NH₄OAc | Ethanol, 80°C | 95% | nih.gov |
| K₄[Fe(CN)₆] | 1,2-diamine + Aldehydes | Solvent-Free | High Yields | chemmethod.com |
| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine + Substituted Aldehydes | Ethanol, Reflux | High Yields | scirp.orgchemmethod.com |
| ZnO Nanoparticles | o-phenylenediamine + Benzaldehydes | Ethanol, 70°C, 15 min - 2 h | Higher than traditional methods | nih.gov |
| Au/TiO₂ | o-phenylenediamine + Aldehydes | CHCl₃:MeOH, Ambient Temp. | 80-98% | mdpi.com |
Organocatalysis and Biocatalysis
Organocatalysis and biocatalysis have emerged as powerful green alternatives to traditional metal-catalyzed reactions for the synthesis of benzimidazole derivatives. These methods often provide high selectivity under mild reaction conditions.
Biocatalysis: Enzymes, acting as biocatalysts, are utilized for their high efficiency and specificity in various organic transformations. mdpi.com A notable application is the synthesis of N-substituted benzimidazole derivatives through an aza-Michael addition, catalyzed by lipase (B570770) TL IM from Thermomyces lanuginosus. mdpi.comresearchgate.netproquest.com This methodology has been successfully implemented in a continuous-flow microreactor system, allowing for the reaction of benzimidazoles with α,β-unsaturated compounds like acrylonitriles and acrylate (B77674) esters. mdpi.comresearchgate.netproquest.com The process is promoted by the readily available lipase in methanol (B129727) at a moderate temperature of 45 °C, achieving high yields of 76–97% within a short reaction time of 35 minutes. mdpi.com Key parameters influencing the reaction include the solvent, substrate ratio, and reaction temperature. mdpi.comresearchgate.netproquest.com
Another innovative approach combines enzymatic and electrochemical methods in a two-step continuous flow system for synthesizing substituted benzimidazoles. rsc.org This cascade reaction involves the oxidation of aromatic alcohols catalyzed by an oxidase, with air serving as a green oxidant, followed by condensation with o-phenylenediamines. rsc.org This integrated system avoids the isolation of intermediate aldehydes and demonstrates good conversion rates within a short reaction time of 27 minutes. rsc.org
| Catalyst System | Substrates | Product Type | Yield | Reference |
| Lipase TL IM | Benzimidazoles, α,β-unsaturated compounds | N-substituted benzimidazoles | 76–97% | mdpi.comresearchgate.netproquest.com |
| Oxidase (Enzymatic) + Electrochemical | Aromatic alcohols, o-phenylenediamines | Substituted benzimidazoles | Good | rsc.org |
Photocatalytic Approaches
Photocatalysis, particularly using visible light, offers a sustainable and efficient pathway for constructing complex organic molecules, including benzimidazole scaffolds. nih.gov These methods often operate under mild, ambient conditions, minimizing the need for high temperatures and harsh reagents.
A metal-free, visible-light-mediated approach has been developed for the regioselective synthesis of tetracyclic benzimidazoles via intramolecular C–H functionalization. nih.gov This method is noted for its high efficiency and excellent yields, providing a rapid and low-cost route to physiologically active molecules from readily available starting materials. nih.gov
For the synthesis of 2-substituted benzimidazoles, a photocatalytic condensation of o-phenylenediamines with a variety of aldehydes has been successfully demonstrated using Rose Bengal as an organic photocatalyst. acs.orgbohrium.com This protocol is general in its scope, accommodating aromatic, heteroaromatic, and aliphatic aldehydes, and provides good to excellent yields. acs.orgbohrium.com
Furthermore, s-tetrazine-functionalized hyper-crosslinked polymers (HCPs) have been employed as highly efficient and recyclable photocatalysts for the synthesis of benzimidazoles. researchgate.netrsc.org These porous polymer photocatalysts exhibit excellent activity in ethanol, facilitating the reaction between various aromatic aldehydes and aromatic diamines, including those with methyl or halogen substituents, to produce a wide range of benzimidazole derivatives in yields of up to 99% within 0.5 to 4.0 hours. researchgate.netrsc.org
| Photocatalyst | Substrates | Reaction Type | Yield | Reference |
| Rose Bengal | o-Phenylenediamines, Aldehydes | Condensation | Good to Excellent | acs.orgbohrium.com |
| s-Tetrazine-HCPs | Aromatic diamines, Aromatic aldehydes | Condensation | 82–99% | rsc.org |
| None (Visible Light) | N-containing precursors | Intramolecular C–H Functionalization | Excellent | nih.gov |
Electrochemical Synthesis Pathways
Electrochemical synthesis is gaining traction as a sustainable method that avoids the use of metal catalysts and stoichiometric chemical oxidants. acs.orgacs.org This approach utilizes electric current to drive redox reactions for the formation of chemical bonds.
An efficient electrochemical strategy for synthesizing 1,2-disubstituted benzimidazoles involves an oxidative dehydrogenation C–N bond formation. acs.org This method operates under mild, undivided electrolytic conditions using platinum electrodes and has demonstrated broad substrate tolerance, affording benzimidazole derivatives in moderate to good yields (61-88%). acs.orgacs.org The reaction can be performed at room temperature in solvents like N,N-dimethylacetamide (DMAc). acs.org
This intramolecular C(sp3)–H amination provides a novel route to access these heterocyclic structures, addressing some limitations of traditional synthesis methods. acs.orgacs.org The process has been shown to be effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups, although steric hindrance can affect the yield. acs.org
| Electrode Setup | Substrates | Reaction Type | Yield | Reference |
| Pt anode, Pt cathode | Dibenzylamines, 2-fluoronitrobenzene | Oxidative Dehydrogenation C–N bond formation | 61–88% | acs.org |
Regiocontrolled Synthesis of Specific Isomers
The ability to control the regioselectivity in the synthesis of substituted benzimidazoles is crucial for creating specific isomers with desired properties.
One direct method for the regioselective construction of benzimidazolones involves a palladium-catalyzed cascade C–N coupling of monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems. acs.orgnih.gov A single palladium catalyst, such as a BrettPhos palladium(II) precatalyst, facilitates two distinct chemoselective C–N bond-forming events, leading to the formation of complex benzimidazolones as single regioisomers with high predictability and efficiency. acs.org The reaction conditions typically involve a base like K3PO4 and a solvent such as t-BuOH at elevated temperatures. acs.org
For N-substituted benzimidazoles, the N-alkylation of a benzimidazole precursor can lead to a mixture of structural isomers. For instance, the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) resulted in the formation of two isomers: the desired methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate and the side-product methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which were separable by flash chromatography. nih.gov
| Catalyst/Method | Substrates | Key Feature | Reference |
| Palladium(II) precatalyst | Monosubstituted ureas, 1,2-dihaloaromatics | Complete regioselectivity in benzimidazolone formation | acs.orgnih.gov |
| N-Alkylation | Methyl 1H-benzo[d]imidazole-4-carboxylate, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | Formation of separable N1 and N3 isomers | nih.gov |
Strategies for Introducing Bromo and Methoxy Functionalities on the Benzo[d]imidazole System
The introduction of bromo and methoxy groups onto the benzimidazole ring is a key step in the synthesis of the target compound. These functional groups significantly influence the molecule's electronic properties and biological activity.
The bromination of a benzimidazole scaffold can be achieved using elemental bromine. For example, 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone was brominated at ambient temperature to prepare 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. researchgate.net In another instance, a solution of 1,3-dihydro-1-(5-chloro-2-hydroxyphenyl)-5-trifluoromethyl-2H-benzimidazol-2-one in glacial acetic acid was treated with bromine at room temperature to yield the corresponding bromo-substituted derivative. google.com
The introduction of a methoxy group can be accomplished through various synthetic routes. Often, a precursor already containing the methoxy group is used in the benzimidazole ring formation. For instance, N-(2-methoxy-5-chloro-phenyl)-2-nitroaniline, prepared from 2-fluoro-nitrobenzene and 2-methoxy-5-chloro-aniline, can serve as a precursor for a methoxy-substituted benzimidazole. google.com The presence of an electron-releasing methoxy group, for example at position 6, has been noted to impact the anti-inflammatory activity of benzimidazole derivatives. nih.gov
The synthesis of specifically 5-bromo-6-methoxy-1H-benzo[d]imidazole has been documented, indicating that methods for the controlled introduction of these two functionalities onto the benzimidazole core exist. bldpharm.com
Electrophilic Aromatic Substitution Reactions on the Benzo[d]imidazole Ring System
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing bromo substituent and the fused imidazole (B134444) ring. The directing effects of these groups determine the position of substitution. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The bromine atom is a deactivating group but also an ortho, para-director.
In the case of this compound, the positions available for substitution are C-4 and C-7. The methoxy group at C-5 strongly activates the adjacent C-4 and C-6 positions. Since C-6 is already substituted with bromine, electrophilic attack is most likely to occur at the C-4 or C-7 position. The outcome of a specific electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 4- and 7-substituted products.
Nucleophilic Displacement Reactions of Bromine Substituents
The bromine atom at the C-6 position of the benzimidazole ring is susceptible to nucleophilic displacement, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at this position.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are commonly employed for the functionalization of aryl halides. For this compound, these reactions provide a powerful tool for creating new carbon-carbon and carbon-nitrogen bonds. For example, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-5-methoxy-4H-benzo[d]imidazole derivative. Similarly, a Heck reaction with an alkene would introduce a vinyl group at the C-6 position.
The following table summarizes potential nucleophilic displacement reactions:
| Reaction Name | Reagent | Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-5-methoxy-4H-benzo[d]imidazole |
| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-5-methoxy-4H-benzo[d]imidazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-5-methoxy-4H-benzo[d]imidazole |
| Stille Coupling | Organostannane, Pd catalyst | 6-Alkyl/Aryl-5-methoxy-4H-benzo[d]imidazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-5-methoxy-4H-benzo[d]imidazole |
Reactions Involving the Methoxy Group
The methoxy group at the C-5 position can undergo cleavage to form the corresponding 5-hydroxybenzimidazole (B117332) derivative. This demethylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, providing another avenue for derivatization.
Friedel–Crafts Reactions with Substituted Benzimidazoles in Superacidic Media
Friedel-Crafts reactions on the benzimidazole ring system are generally challenging due to the deactivating nature of the imidazole moiety and the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms. However, under superacidic conditions, such as with trifluoromethanesulfonic acid (TfOH), these reactions can be facilitated. researchgate.net
For this compound, Friedel-Crafts acylation would be directed by the activating methoxy group to the C-4 and C-7 positions. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a superacid could yield the corresponding 4- or 7-acyl derivative. Research on the Friedel-Crafts acylation of 5-hydroxybenzimidazole derivatives has shown that acylation occurs exclusively at the C-4 position with aliphatic acid derivatives. researchgate.net This suggests that for the 5-methoxy analog, acylation would also preferentially occur at the C-4 position.
Functionalization at Nitrogen Atoms (N1 and N3) of the Imidazole Ring
The imidazole ring of this compound contains two nitrogen atoms (N1 and N3) that can be functionalized. Due to tautomerism in unsubstituted benzimidazoles, alkylation or acylation can occur at either nitrogen atom, often leading to a mixture of N1 and N3 substituted products.
The regioselectivity of N-functionalization can be influenced by the reaction conditions and the nature of the substituent at the C-2 position. Common reactions include N-alkylation with alkyl halides and N-arylation through copper- or palladium-catalyzed cross-coupling reactions. These modifications are crucial for modulating the biological activity and physical properties of benzimidazole derivatives.
Rearrangement and Ring Expansion/Contraction Reactions
Benzimidazole derivatives can undergo various rearrangement reactions, although these are often substrate-specific and can be complex. Ring expansion and contraction reactions are less common but can occur under specific conditions. For instance, certain fused benzimidazole systems can undergo ring contraction to form other heterocyclic structures. Conversely, ring expansion can be achieved through specific synthetic routes, for example, by the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds which can lead to benzodiazepine (B76468) intermediates that may subsequently rearrange. acs.orgresearchgate.netchemrxiv.org While no specific examples for this compound are documented, the potential for such transformations exists and could lead to novel heterocyclic systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.
For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the imidazole ring, typically in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring would likely be observed in the 1650-1550 cm⁻¹ region. The C-O stretching of the methoxy group would generate a strong absorption band around 1250 cm⁻¹ and 1050 cm⁻¹. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The benzimidazole core is a chromophore that absorbs in the UV region. The specific wavelengths of maximum absorption (λmax) are sensitive to the substituents on the aromatic ring. The methoxy and bromo substituents on the benzene ring of this compound would be expected to influence the position and intensity of the absorption bands compared to the unsubstituted benzimidazole. While specific UV-Vis data for this compound is not available in the surveyed literature, related benzimidazole derivatives are known to exhibit absorption maxima in the UV range, which can be useful for quantitative analysis and for studying electronic properties. uni-regensburg.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Detailed experimental mass spectrometry data for this compound, which would provide insights into its molecular weight and fragmentation behavior, is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS)
Similarly, no specific high-resolution mass spectrometry (HRMS) studies for this compound have been identified in the surveyed literature. HRMS analysis is crucial for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
For context, predicted mass spectral data for an isomer, 5-bromo-6-methoxy-1H-benzimidazole , is available through resources like PubChemLite. These predictions suggest a monoisotopic mass of 225.97418 Da. However, it is critical to note that this is a computational prediction for a different, albeit structurally similar, compound and has not been experimentally verified for this compound.
X-ray Crystallography for Solid-State Structural Determination
There are no published X-ray crystallography studies for this compound. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. The absence of such data means the exact solid-state conformation and crystal packing of this compound remain unelucidated.
Theoretical and Computational Chemistry Studies on 6 Bromo 5 Methoxy 4h Benzo D Imidazole
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to predict the optimized geometry, electronic properties, and spectroscopic features of organic molecules.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
No specific FMO data for 6-Bromo-5-methoxy-4H-benzo[d]imidazole has been found in the reviewed literature.
Vibrational Frequencies and Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations can predict vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra to confirm molecular structures. Furthermore, computational methods can simulate Nuclear Magnetic Resonance (NMR) chemical shifts and predict electronic transitions observed in UV-Visible (UV-Vis) spectroscopy.
Specific predicted vibrational frequencies, NMR chemical shifts, or UV-Vis absorption maxima for this compound are not available in the current scientific literature.
Global Reactivity Parameters (GRPs)
Global Reactivity Parameters, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.
A detailed analysis of the Global Reactivity Parameters for this compound has not been reported.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
NBO analysis provides insight into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects. This analysis is valuable for understanding intermolecular forces and the stability of molecular systems.
There are no published NBO analysis findings specifically for this compound.
Non-Linear Optical (NLO) Properties Prediction and Analysis
Computational methods are frequently used to predict the NLO properties of molecules, which are of interest for applications in optoelectronics. These calculations typically involve determining the polarizability and hyperpolarizability of the molecule.
Predictions or analyses of the NLO properties of this compound are not present in the available research.
Time-Dependent DFT (TD-DFT) for Photophysical Properties
TD-DFT is the method of choice for studying the excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra.
Specific TD-DFT studies on the photophysical properties of this compound have not been identified in the scientific literature.
Reaction Mechanism Studies and Transition State Analysis
The synthesis of benzimidazole (B57391) derivatives typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid and its derivatives. rsc.orgsemanticscholar.org The reaction proceeds through a series of steps involving nucleophilic attack, dehydration, and cyclization. Computational studies on similar systems have provided significant insights into the energetics and geometries of the intermediates and transition states involved. acs.orgrsc.org
A plausible reaction mechanism for the formation of a 2-substituted benzimidazole, which can be extrapolated to derivatives like this compound, generally follows these key steps:
Formation of a Schiff Base (Imine) Intermediate: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine derivative onto the carbonyl carbon of an aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form a Schiff base intermediate.
Aromatization: The cyclic intermediate, a dihydrobenzimidazole, then undergoes oxidation or rearrangement to achieve the stable aromatic benzimidazole ring system.
Transition State Analysis:
Transition state theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the activated complex at the transition state. wikipedia.orglibretexts.org Computational methods, such as DFT, are instrumental in locating and characterizing these high-energy transition state structures on the potential energy surface.
For the synthesis of benzimidazoles, computational studies can determine the activation energies for each step of the reaction mechanism. The transition state for the intramolecular cyclization step is of particular interest. Key parameters that can be computationally analyzed for the transition state include:
Geometry: The bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product.
Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state, which is a critical factor in determining the reaction rate.
While specific data for this compound is not available, the table below illustrates the type of data that would be generated from a computational study of a generalized benzimidazole synthesis.
| Parameter | Reactant (Schiff Base) | Transition State | Intermediate (Cyclized) |
| Relative Energy (kcal/mol) | 0.0 | [Value] | [Value] |
| Key Bond Distance (Å) | N-C (imine) ~1.28 | N---C (forming) ~1.8-2.2 | N-C (new bond) ~1.47 |
| Imaginary Frequency (cm⁻¹) | 0 | 1 (e.g., -250 to -450) | 0 |
Note: The values in this table are illustrative and represent typical ranges observed in computational studies of similar reactions. Specific values would need to be calculated for the this compound system.
The electronic nature of the substituents on the o-phenylenediamine and the aldehyde can significantly influence the reaction mechanism and the energetics of the transition states. For instance, electron-donating groups on the benzene (B151609) ring of the o-phenylenediamine would be expected to increase the nucleophilicity of the amino groups, potentially lowering the activation energy for the cyclization step. Conversely, electron-withdrawing groups might have the opposite effect. acs.org In the case of this compound, the bromo group acts as an electron-withdrawing group via induction but a weak deactivator through resonance, while the methoxy (B1213986) group is a strong electron-donating group through resonance. The interplay of these electronic effects would dictate the precise nature of the reaction pathway and its kinetics.
Further computational investigations, including DFT calculations, would be invaluable to precisely map the reaction coordinate, identify the transition states, and quantify the activation barriers for the synthesis of this compound. Such studies would provide a detailed, molecular-level understanding of its formation.
Non Biological Applications and Material Science Potential of 6 Bromo 5 Methoxy 4h Benzo D Imidazole
Supramolecular Chemistry and Self-Assembly Processes: An Unexplored Frontier
There is a significant gap in the literature regarding the application of 6-Bromo-5-methoxy-4H-benzo[d]imidazole in the field of supramolecular chemistry.
Design of Coordination Complexes and Metal-Organic Frameworks (MOFs)
No specific studies detailing the use of this compound as a ligand for the synthesis of coordination complexes or as a building block for Metal-Organic Frameworks (MOFs) were identified. The potential of this molecule, with its nitrogen-containing heterocyclic ring, to coordinate with metal centers is theoretically plausible but remains underexplored.
Formation of Metal-Coordination Polymers and Advanced Architectures
Similarly, there is no available research on the formation of metal-coordination polymers or advanced architectures such as nanocontainers, microflowers, or nanowires utilizing this compound.
Role of Noncovalent Interactions
While the structural features of this compound—namely the aromatic system, the bromine atom, and the N-H and methoxy (B1213986) groups—suggest the potential for various noncovalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, no specific crystallographic or computational studies were found to analyze these interactions in the context of this molecule's self-assembly.
Catalysis in Organic Reactions: Untapped Potential
The application of this compound in the field of catalysis appears to be an area with no significant research contributions to date.
Ligand Design for Metal-Catalyzed Transformations
No literature was found that describes the design or use of this compound as a ligand in metal-catalyzed transformations.
Organocatalytic Applications
The potential for this compound to act as an organocatalyst has not been reported in scientific studies.
Optoelectronic and Photovoltaic Applications
The unique electronic and photophysical properties of the benzimidazole (B57391) ring system make its derivatives promising candidates for advanced optoelectronic materials.
Chromogenic and Fluorescent Sensing Systems
The benzimidazole scaffold is an exceptional structural foundation for optical chemical sensors. tandfonline.comresearchgate.net Its ability to act as a metal-ion chelator and its inherent pH sensitivity allow for the design of molecules that signal the presence of specific analytes through a change in color (chromogenic) or fluorescence. tandfonline.com
Derivatives are frequently designed as chemosensors that operate through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.comresearchgate.net The sp² hybridized nitrogen atom in the imidazole (B134444) ring possesses a lone pair of electrons that can coordinate with metal ions, leading to detectable changes in the molecule's optical properties. researchgate.net This has been successfully applied to the detection of various metal ions. For instance, specific imine-linked benzimidazole chemosensors have been developed for the chromogenic recognition of Magnesium (Mg²⁺) and the highly selective fluorescent detection of Chromium (Cr³⁺). elsevierpure.com Other sophisticated benzimidazole-based sensors have demonstrated the ability to detect Iron (Fe²⁺/Fe³⁺) via colorimetric changes and Zinc (Zn²⁺) through a fluorescent "off-on" response in aqueous solutions. rsc.org
Table 1: Examples of Metal Ion Detection by Benzimidazole-Based Sensors
| Target Ion | Detection Method | Sensor Type |
|---|---|---|
| Mg²⁺ | Chromogenic | Imine-linked benzimidazole elsevierpure.com |
| Cr³⁺ | Fluorescent | Imine-linked benzimidazole elsevierpure.com |
| Fe²⁺/Fe³⁺ | Colorimetric | Dual chemosensor rsc.org |
| Zn²⁺ | Fluorometric | Dual chemosensor rsc.org |
Optical Waveguide Materials
Organic crystals are gaining importance as light-emitting and transporting media for applications in photonic integrated circuits (PICs). The benzimidazole nucleus is a key component in the development of such materials. Research has shown that donor-acceptor-donor (D-A-D) structures derived from arylethynyl 1H-benzo[d]imidazole can be processed into single crystals that function as effective optical waveguides.
These crystals exhibit notable luminescence and can guide light with low optical loss coefficients, indicating efficient light transport. The crystalline structure, which can feature internal channels, is crucial for this light propagation. The combination of a one-dimensional assembly, single-crystal structure, and strong light emission makes benzimidazole derivatives highly appealing for the development of next-generation optical waveguide materials.
Industrial and Agrochemical Applications
Beyond electronics, the chemical reactivity and stability of the benzimidazole structure lend themselves to a range of industrial and agricultural uses.
Role as Antioxidants in Polymer Science
Oxidative degradation is a primary cause of the loss of mechanical and physical properties in polymers. Antioxidants are crucial additives used to protect polymers from degradation caused by heat, light, and mechanical stress during processing and use. basf.com Benzimidazole derivatives have been identified as an active class of antioxidants, capable of scavenging free radicals and mitigating oxidative stress. researchgate.net
The application of antioxidants in the polymer industry is widespread, preventing discoloration and maintaining the integrity of the material. basf.comresearchgate.net While specific studies incorporating this compound into polymers are not documented, the established antioxidant activity of the general benzimidazole class suggests their potential utility in this field. researchgate.net Antioxidants in polymers are typically classified as primary (radical scavengers) or secondary (hydroperoxide decomposers), with benzimidazoles falling into the former category. basf.com
Table 2: General Classes of Antioxidants Used in Polymer Science
| Antioxidant Class | Mechanism of Action | Common Examples |
|---|---|---|
| Primary Antioxidants | Radical Scavenging | Sterically Hindered Phenols, Aromatic Amines basf.com |
| Secondary Antioxidants | Hydroperoxide Decomposition | Phosphites, Thioesters basf.com |
| Multifunctional | Combined Functions | Substituted Phenols basf.com |
Applications in Heavy Metal Detection and Environmental Remediation
The capacity of benzimidazole derivatives to act as selective chemosensors for metal ions has direct applications in environmental monitoring and remediation. rsc.org The development of sensors that can detect heavy metals in aqueous media is critical for ensuring water quality.
Benzimidazole-based sensors have been engineered to be highly sensitive and selective for ions such as Fe²⁺, Fe³⁺, and Zn²⁺. rsc.org In some cases, the detection limits of these sensors are lower than the maximum contaminant levels recommended by the World Health Organization (WHO) for drinking water. rsc.org This capability allows for the precise quantification of metal pollutants in water samples. Furthermore, some sensor systems are recyclable, offering a sustainable method for continuous environmental monitoring. rsc.org
Development as Plant Growth Regulators and Insecticides
The benzimidazole scaffold is a cornerstone of many agrochemicals, particularly fungicides. nih.gov These compounds play a critical role in modern agriculture by controlling a wide array of fungal pathogens that affect cereals, fruits, and other crops. nih.gov The most prominent example is carbendazim, a benzimidazole fungicide that acts by binding to fungal microtubules, thereby stopping hyphal growth and blocking cell division. nih.gov
By protecting plants from disease, these fungicides indirectly act as growth promoters, ensuring healthier and more productive crops. Benzimidazole derivatives are also employed as preservatives in the textile, paper, and leather industries. nih.gov While the primary documented agrochemical use is as fungicides, the broad biological activity of this chemical class continues to make it a template for the development of new plant protection agents. nih.gov
Use in Dyes and Pigments
While direct research on the application of this compound as a dye or pigment is not extensively documented in publicly available literature, the potential of its core benzimidazole structure is well-established in the field of colorant chemistry. Benzimidazole derivatives are significant heterocyclic compounds used in the synthesis of a variety of dyes, particularly disperse dyes for hydrophobic fibers like polyester (B1180765). The inherent thermal and photostability of the benzimidazole ring system contributes to the production of dyes with good fastness properties.
The synthesis of benzimidazole-based dyes typically involves the diazotization of an amino-substituted benzimidazole, which then acts as the diazo component. This is followed by coupling with various aromatic compounds (coupling components) to form chromophoric azo dyes. The substituents on the benzimidazole ring play a crucial role in determining the final color and properties of the dye.
Research on analogous compounds provides insight into the potential of this compound in this field. For instance, studies on 2-amino-6-bromobenzimidazole have shown that the presence of a bromine atom on the benzimidazole ring can lead to a bathochromic shift (a deepening of the color) and enhance the dyeing properties of the resulting disperse dyes. Similarly, other substituted benzimidazoles, such as those with nitro, chloro, and dimethyl groups, have been successfully used to create a range of novel monoazo disperse dyes with good dyeing performance and fastness on polyester fabrics.
The methoxy group in this compound, being an electron-donating group, could also be expected to influence the spectral properties and color of derived dyes. The combination of the electron-withdrawing bromo group and the electron-donating methoxy group on the benzimidazole ring could offer a unique electronic environment, potentially leading to dyes with novel shades and improved performance characteristics.
The general approach to synthesizing disperse dyes from a hypothetical 2-amino derivative of this compound would likely follow the established pathway of diazotization and coupling. The resulting dyes would be of interest for their spectroscopic properties and their affinity for polyester fibers.
Below is a table summarizing the findings for disperse dyes synthesized from various substituted benzimidazoles, which can serve as a reference for the potential application of this compound in a similar context.
| Diazo Component (Benzimidazole Derivative) | Coupling Component(s) | Fiber Type | Key Findings |
| 2-Amino-5,6-dimethylbenzimidazole | N-substituted anilines and tetrahydroquinoline | Polyester | Resulting dyes showed good washing, rubbing, and light fastness properties. |
| 2-Amino-5-nitro-1H-benzimidazole | N-arylmaleimides and N-substituted anilines | Polyester | Synthesized dyes exhibited good fastness properties and build-up on polyester fibers. |
| 2-Amino-1H-benzimidazole and its derivatives (5-nitro, 5-chloro) | N-substituted anilines | Polyester | The substituents on the benzimidazole ring significantly affected the color and dyeing properties. |
| 2-Amino-5-phenyl-1H-benzimidazole | N-substituted anilines | Polyester | Dyed fabrics showed good washing, rubbing, and light fastness, with good build-up properties. |
| 2-Amino-6-bromobenzimidazole | N-substituted anilines | Polyester | The bromine atom caused a bathochromic shift and improved dyeing properties. |
| 2-Amino-5-chlorobenzimidazole | N-substituted anilines | Polyester | The synthesized disperse dyes demonstrated good fastness properties on polyester fabrics. |
Current Research Challenges and Future Directions in 6 Bromo 5 Methoxy 4h Benzo D Imidazole Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The primary challenge in unlocking the potential of 6-bromo-5-methoxy-4H-benzo[d]imidazole lies in the development of efficient and environmentally benign synthetic methodologies. Traditional methods for benzimidazole (B57391) synthesis often involve harsh reaction conditions, the use of toxic reagents, and complex purification procedures. researchgate.net Modern synthetic chemistry is increasingly focused on "green" approaches that prioritize sustainability, energy efficiency, and waste reduction. researchgate.net
The most common approach to synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. researchgate.net For the target compound, this would involve the cyclization of 4-bromo-5-methoxy-1,2-phenylenediamine. The development of catalytic systems that can facilitate this transformation under mild conditions is a key research focus.
| Catalyst Type | Examples | Potential Advantages | References |
|---|---|---|---|
| Lewis Acids | ZrOCl₂, TiCl₄, SnCl₄ | High efficiency in promoting condensation reactions. | researchgate.net |
| Nanoparticle Catalysts | ZnO, Fe₂O₃, Cu-based nanoparticles | High surface area, potential for recyclability, and mild reaction conditions. | researchgate.net |
| Brønsted Acids | p-Toluenesulfonic acid, Boric acid | Readily available and cost-effective. | researchgate.net |
| Photocatalysts | PANI@Au:CuO nanocomposites | Utilization of light energy, sustainable approach. | researchgate.net |
Future research in this area should focus on the use of reusable solid acid catalysts, microwave-assisted synthesis to reduce reaction times, and the exploration of one-pot multicomponent reactions that can assemble the molecule from simpler, readily available starting materials. The use of benign solvents, such as water or ethanol, is also a critical aspect of developing sustainable synthetic routes. researchgate.net
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries for various applications. The exploration of novel reactivity patterns and derivatization strategies is crucial for expanding the chemical space around this core structure.
The bromine atom at the 6-position is a key handle for derivatization, being amenable to a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon and carbon-nitrogen bonds. The methoxy (B1213986) group at the 5-position, while generally less reactive, can be a site for demethylation to yield the corresponding phenol, which can then be further functionalized. The N-H of the imidazole (B134444) ring is another site for derivatization, allowing for the introduction of various substituents through alkylation or acylation reactions.
| Reaction Type | Reagents and Conditions | Potential Products | References |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 6-Aryl-5-methoxy-1H-benzo[d]imidazoles | researchgate.net |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-5-methoxy-1H-benzo[d]imidazoles | researchgate.net |
| N-Alkylation | Alkyl halides, base | 1-Alkyl-6-bromo-5-methoxy-1H-benzo[d]imidazoles | nih.gov |
| Demethylation | BBr₃ or other demethylating agents | 6-Bromo-1H-benzo[d]imidazol-5-ol | cymitquimica.com |
Future work should focus on developing selective functionalization methods that can target one reactive site over another, as well as exploring novel cycloaddition and ring-transformation reactions to create more complex heterocyclic systems.
Advancements in Advanced Materials Design and Functionalization
Benzimidazole derivatives are known to possess interesting photophysical and electronic properties, making them attractive candidates for the development of advanced materials. The unique electronic nature of this compound, arising from the interplay of its electron-donating and electron-withdrawing substituents, suggests its potential use as a building block for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.
The functionalization of this core structure with different chromophores and electronically active groups can lead to materials with tailored properties. For instance, the introduction of extended π-conjugated systems could lead to materials with enhanced charge transport capabilities, while the incorporation of specific binding sites could result in chemosensors for the detection of ions or small molecules.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and development of new molecules with desired properties. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Computational screening of virtual libraries of derivatives can help in identifying promising candidates for synthesis and experimental evaluation. This predictive approach can save significant time and resources by focusing experimental efforts on the most promising molecules. For example, molecular docking studies can predict the binding affinity of derivatives to specific biological targets, guiding the design of new therapeutic agents. nih.gov
Addressing Scalability and Economic Viability in Synthesis
For any new compound to find practical application, its synthesis must be scalable and economically viable. A significant challenge in the chemistry of this compound is the development of synthetic routes that can be efficiently scaled up from the laboratory to an industrial setting.
This requires a focus on process optimization, including the use of cost-effective starting materials, minimizing the number of synthetic steps, and developing robust purification methods. The use of flow chemistry, where reactions are carried out in continuous-flow reactors, can offer significant advantages in terms of scalability, safety, and efficiency.
Expanding the Scope of Non-Traditional Applications
While benzimidazole derivatives are well-established in medicinal chemistry, there is growing interest in exploring their non-traditional applications. The unique properties of this compound suggest its potential use in areas such as:
Agrochemicals: As fungicides or herbicides. nih.gov
Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate to metal surfaces, offering protection against corrosion.
Polymer Science: As monomers for the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties.
Future research should aim to explore these and other non-traditional applications, thereby expanding the utility of this versatile chemical scaffold.
Q & A
Q. What are the key synthetic pathways for 6-Bromo-5-methoxy-4H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl sources. For example, bromo-substituted analogs (e.g., Sb30: 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) are synthesized via refluxing in ethanol with catalysts like acetic acid, achieving yields up to 86% . Key parameters include solvent polarity (ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios. A table summarizing optimized conditions for similar compounds is provided below:
| Compound | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sb30 | Ethanol | AcOH | 80 | 86 | |
| Sb23 | DMF | H2SO4 | 100 | 73 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=N at ~1617 cm⁻¹, C-Br at ~590 cm⁻¹). Nuclear magnetic resonance (^1H NMR) resolves aromatic protons (δ 7.45–8.35 ppm) and substituent effects (e.g., methoxy at δ ~3.8 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 286.01 for Sb30) . For halogenated analogs, elemental analysis and X-ray crystallography further validate purity and regiochemistry .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?
- Methodological Answer : In-silico docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins like EGFR. For example, bromo-substituted benzimidazoles exhibit strong hydrophobic interactions with EGFR’s active site (binding energy: −9.2 kcal/mol). ADMET analysis predicts pharmacokinetic properties (e.g., bioavailability, BBB permeability) using tools like SwissADME. A workflow is recommended:
Ligand preparation : Optimize 3D structure (Avogadro).
Protein preparation : Retrieve PDB structure (e.g., 1M17), remove water, add charges.
Docking : Grid-box centered on catalytic residues.
Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR shifts or bioactivity results)?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or stereochemical variations. For NMR discrepancies:
- Repetition : Conduct experiments in deuterated solvents (CDCl3 vs. DMSO-d6).
- 2D NMR : Use HSQC or COSY to assign overlapping signals.
For bioactivity conflicts (e.g., cytotoxicity vs. non-toxic analogs): - SAR Analysis : Compare substituent effects (e.g., bromo vs. methoxy at position 5).
- Dose-Response Curves : Validate IC50 values across multiple cell lines .
Q. How can factorial design optimize the synthesis of halogenated benzimidazole derivatives?
- Methodological Answer : A 2^k factorial design evaluates factors like temperature, solvent, and catalyst concentration. For example:
- Factors : Temp (Levels: 80°C, 100°C), Catalyst (Levels: AcOH, H2SO4).
- Response : Yield (%) and purity (HPLC).
Analysis of variance (ANOVA) identifies significant interactions. For instance, high temp (100°C) with H2SO4 may increase yield but reduce purity due to side reactions .
Data-Driven Insights
Q. How do halogen substituents (Br, Cl) influence the physicochemical properties of benzimidazole derivatives?
- Methodological Answer : Bromine increases molecular weight and lipophilicity (logP: +0.5 vs. chloro analogs), enhancing membrane permeability but potentially reducing solubility. A comparative table for analogs:
| Compound | Substituent | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Sb30 | Br | 3.2 | 0.12 | 252–257 |
| Sb23 | Cl | 2.8 | 0.25 | 262–266 |
Bromo derivatives show stronger σ-hole interactions in crystal packing, confirmed by Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
